molecular formula C16H23N3 B11828991 N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline

N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline

Cat. No.: B11828991
M. Wt: 257.37 g/mol
InChI Key: ZAOPGFBTFAILBM-FMKPAKJESA-N
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Description

N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline is a complex organic compound with a unique structure that includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Aniline Group: The final step involves the coupling of the naphthyridine derivative with aniline under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline group, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while reduction may lead to fully saturated compounds.

Scientific Research Applications

N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline is unique due to its specific naphthyridine ring system, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

N-[[(2R,4aR,8aR)-2-methyl-2,4a,5,6,7,8-hexahydro-1H-1,6-naphthyridin-8a-yl]methyl]aniline

InChI

InChI=1S/C16H23N3/c1-13-7-8-14-11-17-10-9-16(14,19-13)12-18-15-5-3-2-4-6-15/h2-8,13-14,17-19H,9-12H2,1H3/t13-,14-,16+/m1/s1

InChI Key

ZAOPGFBTFAILBM-FMKPAKJESA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CNCC[C@]2(N1)CNC3=CC=CC=C3

Canonical SMILES

CC1C=CC2CNCCC2(N1)CNC3=CC=CC=C3

Origin of Product

United States

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